molecular formula C17H15N3O5 B5758639 ethyl 5-({[(4-oxo-3,4-dihydro-1-phthalazinyl)carbonyl]amino}methyl)-2-furoate

ethyl 5-({[(4-oxo-3,4-dihydro-1-phthalazinyl)carbonyl]amino}methyl)-2-furoate

カタログ番号 B5758639
分子量: 341.32 g/mol
InChIキー: DLUBVPVSKYFEPD-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Ethyl 5-({[(4-oxo-3,4-dihydro-1-phthalazinyl)carbonyl]amino}methyl)-2-furoate, also known as EDP-420, is a novel small molecule inhibitor of the enzyme dipeptidyl peptidase-4 (DPP-4). DPP-4 is a serine protease that cleaves and inactivates incretin hormones, which play a crucial role in regulating glucose homeostasis. Inhibition of DPP-4 increases the levels of active incretin hormones, thereby improving glucose-dependent insulin secretion and reducing blood glucose levels. EDP-420 has shown promising results in preclinical studies and has the potential to be developed as a new treatment for type 2 diabetes.

作用機序

Ethyl 5-({[(4-oxo-3,4-dihydro-1-phthalazinyl)carbonyl]amino}methyl)-2-furoate is a potent and selective inhibitor of DPP-4. DPP-4 cleaves and inactivates incretin hormones such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP), which play a crucial role in regulating glucose homeostasis. Inhibition of DPP-4 increases the levels of active incretin hormones, which stimulate glucose-dependent insulin secretion and reduce glucagon secretion. ethyl 5-({[(4-oxo-3,4-dihydro-1-phthalazinyl)carbonyl]amino}methyl)-2-furoate has been shown to increase active GLP-1 levels in preclinical studies, which may contribute to its glucose-lowering effects.
Biochemical and Physiological Effects:
ethyl 5-({[(4-oxo-3,4-dihydro-1-phthalazinyl)carbonyl]amino}methyl)-2-furoate has been shown to improve glucose tolerance and insulin sensitivity in preclinical models of type 2 diabetes. In addition, ethyl 5-({[(4-oxo-3,4-dihydro-1-phthalazinyl)carbonyl]amino}methyl)-2-furoate has been shown to increase active GLP-1 levels and reduce glucagon levels, which may contribute to its glucose-lowering effects. ethyl 5-({[(4-oxo-3,4-dihydro-1-phthalazinyl)carbonyl]amino}methyl)-2-furoate has also been shown to have a favorable safety profile in preclinical studies.

実験室実験の利点と制限

One advantage of ethyl 5-({[(4-oxo-3,4-dihydro-1-phthalazinyl)carbonyl]amino}methyl)-2-furoate is its potent and selective inhibition of DPP-4, which may result in fewer off-target effects compared to other DPP-4 inhibitors. However, one limitation of ethyl 5-({[(4-oxo-3,4-dihydro-1-phthalazinyl)carbonyl]amino}methyl)-2-furoate is its relatively low yield in the synthesis process, which may limit its availability for preclinical and clinical studies.

将来の方向性

For the development of ethyl 5-({[(4-oxo-3,4-dihydro-1-phthalazinyl)carbonyl]amino}methyl)-2-furoate include further preclinical studies to evaluate its efficacy and safety in animal models of type 2 diabetes. In addition, clinical trials will be needed to determine the optimal dose and dosing regimen of ethyl 5-({[(4-oxo-3,4-dihydro-1-phthalazinyl)carbonyl]amino}methyl)-2-furoate in humans, as well as its efficacy and safety in patients with type 2 diabetes. Further research may also be needed to investigate the potential long-term effects of ethyl 5-({[(4-oxo-3,4-dihydro-1-phthalazinyl)carbonyl]amino}methyl)-2-furoate on glucose homeostasis and other metabolic parameters.

合成法

The synthesis of ethyl 5-({[(4-oxo-3,4-dihydro-1-phthalazinyl)carbonyl]amino}methyl)-2-furoate involves a multi-step process starting from commercially available starting materials. The first step involves the preparation of the key intermediate, 4-oxo-3,4-dihydro-1-phthalazinecarboxylic acid, which is then converted to the corresponding acid chloride. The acid chloride is then reacted with ethyl 2-furoate in the presence of a base to form the ester derivative, which is subsequently converted to the final product, ethyl 5-({[(4-oxo-3,4-dihydro-1-phthalazinyl)carbonyl]amino}methyl)-2-furoate, by treatment with ammonia in ethanol. The overall yield of the synthesis is around 10%.

科学的研究の応用

Ethyl 5-({[(4-oxo-3,4-dihydro-1-phthalazinyl)carbonyl]amino}methyl)-2-furoate has been extensively studied in preclinical models of type 2 diabetes. In a rat model of insulin resistance and glucose intolerance, ethyl 5-({[(4-oxo-3,4-dihydro-1-phthalazinyl)carbonyl]amino}methyl)-2-furoate improved glucose tolerance and insulin sensitivity, and increased active GLP-1 levels. In a mouse model of diet-induced obesity and insulin resistance, ethyl 5-({[(4-oxo-3,4-dihydro-1-phthalazinyl)carbonyl]amino}methyl)-2-furoate improved glucose tolerance, reduced insulin levels, and increased active GLP-1 levels. These findings suggest that ethyl 5-({[(4-oxo-3,4-dihydro-1-phthalazinyl)carbonyl]amino}methyl)-2-furoate has the potential to improve glucose homeostasis and insulin sensitivity in patients with type 2 diabetes.

特性

IUPAC Name

ethyl 5-[[(4-oxo-3H-phthalazine-1-carbonyl)amino]methyl]furan-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15N3O5/c1-2-24-17(23)13-8-7-10(25-13)9-18-16(22)14-11-5-3-4-6-12(11)15(21)20-19-14/h3-8H,2,9H2,1H3,(H,18,22)(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DLUBVPVSKYFEPD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(O1)CNC(=O)C2=NNC(=O)C3=CC=CC=C32
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。